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molecular formula C18H11ClO4 B8490542 2-Chloro-1,4,4a,12a-tetrahydrotetracene-5,6,11,12-tetrone CAS No. 71639-80-0

2-Chloro-1,4,4a,12a-tetrahydrotetracene-5,6,11,12-tetrone

Cat. No. B8490542
M. Wt: 326.7 g/mol
InChI Key: XXBLDPUQEMZNGL-UHFFFAOYSA-N
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Patent
US04164503

Procedure details

Quinizarinquinone (I) (1.0 g, 4.2 mmol) and chloroprene (1.12 g, 12.6 mmol) were dissolved in acetic acid (6 ml, glacial) and stirred at ambient temperature under nitrogen for 2.5 days. The reaction mixture was then diluted with ether (25 ml), the reaction mixture filtered, the retained precipitate washed with ether and dried under reduced pressure in the presence of phosphorus pentoxide to yield 9-chloro-6a,7,10,10atetrahydro-5,6,11,12-naphthacenetetraone (II) (988 mg, 72%). Recrystalization (chloroform-ether) gave the foregoing compound in analytical purity m.p. 221°-222° C.,
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[C:17](=[O:18])[CH:16]=[CH:15][C:13](=[O:14])[C:10]=3[C:11](=[O:12])[C:4]2=[CH:3][CH:2]=1)=[O:8].[CH2:19]=[CH:20][C:21]([Cl:23])=[CH2:22]>C(O)(=O)C.CCOCC>[Cl:23][C:21]1[CH2:22][CH:16]2[CH:15]([C:13](=[O:14])[C:10]3[C:11](=[O:12])[C:4]4[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=4[C:7](=[O:8])[C:9]=3[C:17]2=[O:18])[CH2:19][CH:20]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O
Name
Quantity
1.12 g
Type
reactant
Smiles
C=CC(=C)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature under nitrogen for 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered
WASH
Type
WASH
Details
the retained precipitate washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure in the presence of phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
ClC1=CCC2C(C=3C(C=4C=CC=CC4C(C3C(C2C1)=O)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 988 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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